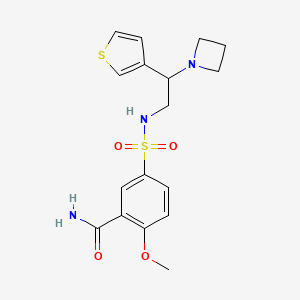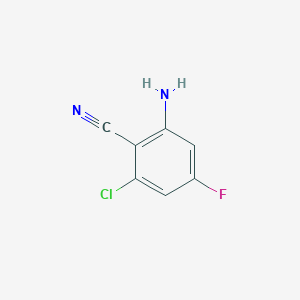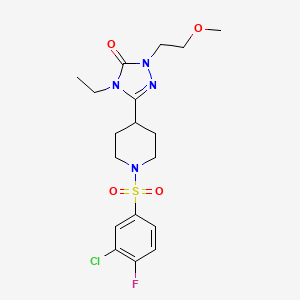![molecular formula C11H11N3S2 B2502039 5-{Thieno[3,2-d]pirimidin-4-il}-2-tia-5-azabiciclo[2.2.1]heptano CAS No. 2097904-33-9](/img/structure/B2502039.png)
5-{Thieno[3,2-d]pirimidin-4-il}-2-tia-5-azabiciclo[2.2.1]heptano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane: is a complex heterocyclic compound that features a thieno[3,2-d]pyrimidine core fused with a bicyclic structure containing sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its structural similarity to biologically active molecules. It has been investigated for its anticancer, antibacterial, and antiviral properties . The thieno[3,2-d]pyrimidine core is known to interact with various biological targets, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, derivatives of this compound may be used in the development of new materials with specific properties, such as conductivity or catalytic activity .
Mecanismo De Acción
Target of Action
The primary targets of 5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[22Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse biological activities . They have been associated with valuable pharmacological properties such as antiviral, antioxidant, and antimalarial activities .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with various enzymes such as kinases and phosphodiesterases . These interactions can lead to changes in cellular processes, potentially contributing to their observed pharmacological effects .
Biochemical Pathways
Thieno[3,2-d]pyrimidines have been associated with the modulation of various biochemical pathways due to their antioxidant properties . They can scavenge reactive oxygen species, which may be of great value in preventing the onset and propagation of oxidative diseases .
Result of Action
Thieno[3,2-d]pyrimidines have been associated with a range of pharmacological and therapeutic properties such as antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .
Action Environment
It is known that factors such as smoke, diet, alcohol, and some drugs can affect the efficiency of the body’s defense systems against reactive oxygen species . This could potentially influence the effectiveness of antioxidants like thieno[3,2-d]pyrimidines .
Análisis Bioquímico
Biochemical Properties
Thienopyrimidines, the class of compounds to which it belongs, have been reported to exhibit various biological activities . They have been synthesized as inhibitors of certain enzymes, indicating that they interact with these biomolecules
Cellular Effects
Thienopyrimidines have been reported to exhibit antitumor activity against certain cancer cell lines . They can affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration
Molecular Mechanism
Thienopyrimidines have been reported to inhibit certain enzymes , suggesting that they may exert their effects at the molecular level through binding interactions with these biomolecules. They may also influence gene expression and cause changes in enzyme activation or inhibition
Metabolic Pathways
Thienopyrimidines have been reported to inhibit certain enzymes , suggesting that they may interact with these enzymes or cofactors in metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Comparación Con Compuestos Similares
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different fusion pattern but also show significant biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are structurally related and have been studied for their therapeutic potential.
Uniqueness: 5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of a thieno[3,2-d]pyrimidine core with a bicyclic structure containing sulfur and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S2/c1-2-15-10-9(1)12-6-13-11(10)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKDUAEKCVASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)





![5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide](/img/structure/B2501970.png)


![Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2501979.png)
